

BGG463: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BGG463	
Cat. No.:	B15591037	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463, also known as NVP-BGG463 or K03859, is a potent, orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl tyrosine kinase, including the gatekeeper mutant T315I.[1] Developed through a rational 'hybrid design' approach, BGG463 locks the target kinase in an inactive "DFG-out" conformation, a mechanism shared with the well-known kinase inhibitor imatinib.[2] Its ability to inhibit the T315I mutant of Bcr-Abl, which is resistant to first and second-generation Abl kinase inhibitors, makes it a compound of significant interest in the context of chronic myeloid leukemia (CML). This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data available for BGG463.

Chemical Structure and Physicochemical Properties

BGG463 is a complex small molecule with the formal name 6-[[6-(acetylamino)-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthalenecarboxamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers



Identifier	Value
Formal Name	6-[[6-(acetylamino)-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3- (trifluoromethyl)phenyl]-1- naphthalenecarboxamide[1]
Synonyms	NVP-BGG463, K03859[1]
CAS Number	890129-26-7[1]
Molecular Formula	C30H29F3N6O3[1]
Molecular Weight	578.6 g/mol [1]
SMILES	CC(NC1=CC(OC2=CC=C3C(C(NC(C=C4C(F) (F)F)=CC=C4CN5CCN(CC5)C)=O)=CC=CC3= C2)=NC=N1)=O[1]
InChI	InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32,33))17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41) (H,34,35,36,40)[1]

Table 2: Physicochemical Properties



Property	Value
Physical Form	Solid[1]
Color	Light yellow to yellow
Solubility	DMSO: 0.1-1 mg/mL (Slightly soluble) [1]Methanol: 1-10 mg/mL (Sparingly soluble) [1]Formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: \geq 2.08 mg/mLFormulated in 10% DMSO, 90% (20% SBE- β -CD in Saline): \geq 2.08 mg/mLFormulated in 10% DMSO, 90% Corn Oil: \geq 2.08 mg/mL
Predicted pKa	12.06 ± 0.70
Predicted Boiling Point	669.0 ± 55.0 °C
Storage Temperature	-20°C

Pharmacological Properties and Mechanism of Action

BGG463 is a dual inhibitor of the Bcr-Abl tyrosine kinase and CDK2. Its mechanism of action involves binding to the kinase domain and stabilizing the inactive "DFG-out" conformation, which disrupts the assembly of the hydrophobic spine essential for kinase activity.[2]

Kinase Inhibition Profile

BGG463 has demonstrated potent inhibitory activity against wild-type Bcr-Abl and several clinically relevant mutants, most notably the T315I "gatekeeper" mutation that confers resistance to many other tyrosine kinase inhibitors. It is also a potent inhibitor of CDK2.

Table 3: BGG463 Kinase Inhibitory Activity (IC₅₀)



Kinase Target	IC50 (μM)
BCR-ABL	0.09
BCR-ABL (T315I)	0.590
c-ABL (T334I)	0.25
CDK2	Not explicitly quantified in the provided search results.

BGG463 is also reported to inhibit other tyrosine kinases such as EPHA2, JAK3, and RET. A comprehensive kinase selectivity profile across the human kinome would be beneficial for a more complete understanding of its off-target effects.

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for **BGG463** are not widely available in the public domain. However, it is described as being orally active and demonstrating good efficacy in mouse models of Chronic Myeloid Leukemia (CML). Further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

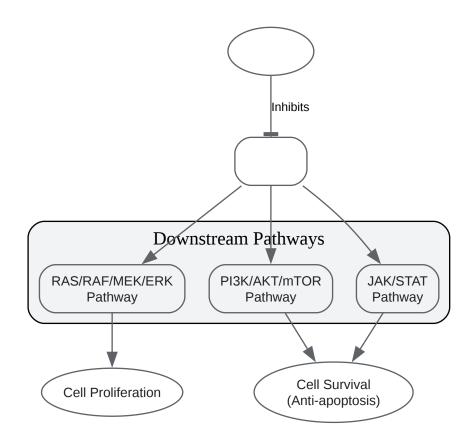
Signaling Pathways

BGG463 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and alter cell adhesion. **BGG463**'s inhibition of Bcr-Abl, including the drugresistant T315I mutant, blocks these aberrant signals.





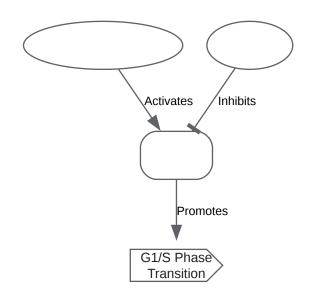
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BGG463 inhibits Bcr-Abl, blocking downstream pro-survival pathways.

CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell division. By acting as a type II inhibitor, **BGG463** can arrest the cell cycle and inhibit tumor growth.





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BGG463 inhibits CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

Detailed experimental protocols for **BGG463** are not readily available in publicly accessible documents. However, based on the nature of the compound, standard assays for kinase inhibitors would be employed for its characterization.

In Vitro Kinase Assays

- Biochemical Assays: To determine the IC₅₀ values, radiometric assays (e.g., using ³³P-ATP) or non-radioactive assays (e.g., ADP-Glo[™], LanthaScreen[™]) with recombinant Bcr-Abl (wild-type and mutants) and CDK2/Cyclin complexes would be utilized.
- Cell-Based Assays:
 - Proliferation Assays: The anti-proliferative activity of BGG463 can be assessed in CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant Bcr-Abl) using assays such as MTT, CellTiter-Glo®, or direct cell counting.
 - Apoptosis Assays: Induction of apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining or by Western blotting for cleavage of PARP and caspase-3.



 Western Blotting: To confirm the mechanism of action, the phosphorylation status of Bcr-Abl and its downstream targets (e.g., CrkL, STAT5) and CDK2 substrates (e.g., Rb) can be analyzed in treated cells.



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A typical preclinical evaluation workflow for a kinase inhibitor like **BGG463**.

In Vivo Studies

- Animal Models: The efficacy of orally administered BGG463 would be evaluated in mouse models of CML. This could involve subcutaneous xenografts of human CML cell lines in immunodeficient mice or transgenic mouse models that develop a CML-like disease.
- Pharmacokinetic Analysis: Plasma concentrations of BGG463 would be measured over time
 after oral and intravenous administration to determine key parameters such as bioavailability,
 half-life, clearance, and volume of distribution.
- Pharmacodynamic Analysis: The in vivo inhibition of Bcr-Abl and CDK2 signaling can be assessed by analyzing tumor biopsies or surrogate tissues for changes in the phosphorylation of downstream targets.

Clinical Development and Safety

As of the latest available information, there is no public record of **BGG463** entering clinical trials. Therefore, its clinical safety and efficacy in humans have not been established. Any handling and use of **BGG463** should be restricted to preclinical research settings, and appropriate safety precautions should be taken.

Conclusion



BGG463 is a promising preclinical compound with a dual mechanism of action against Bcr-Abl and CDK2. Its most significant feature is its ability to inhibit the T315I mutant of Bcr-Abl, a major challenge in the treatment of CML. While the publicly available data on **BGG463** is limited, it represents a valuable tool for researchers studying kinase inhibition, drug resistance, and the development of novel cancer therapeutics. Further investigation into its broader kinase selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential.

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